4-(4-溴苯基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

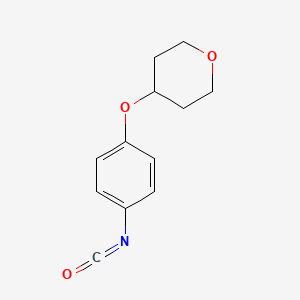

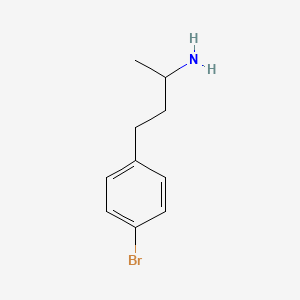

4-(4-Bromophenyl)butan-2-amine , also known as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B or Nexus), belongs to the phenethylamine class of chemicals . Its chemical formula is C₁₀H₁₄BrN , and it has a molecular weight of 228.13 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)butan-2-amine consists of a butanamine group (a four-carbon chain with an amino group) attached to a 4-bromophenyl ring. The bromine atom is substituted at the para position of the phenyl ring. The compound’s structure is crucial for understanding its properties and interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-(4-Bromophenyl)butan-2-amine depends on its functional groups. It may participate in reactions such as nucleophilic substitution , oxidation , or reductive amination . Investigating its reactivity with various reagents and conditions would provide valuable insights .

Physical And Chemical Properties Analysis

科学研究应用

Biocatalysis in Chiral Amine Synthesis

4-(4-Bromophenyl)butan-2-amine: is a valuable precursor in the biocatalytic synthesis of chiral amines. Chiral amines are crucial in the chemical industry as they serve as building blocks for pharmaceuticals and agrochemicals . The compound can be used in reductive amination reactions catalyzed by amine dehydrogenases (AmDHs) to produce short-chain chiral amines with high enantioselectivity. This process is significant for the synthesis of optically active molecules, which are essential in various asymmetric syntheses .

Material Science Research

In material science, 4-(4-Bromophenyl)butan-2-amine can be utilized in the development of new materials with specific optical properties. Its bromophenyl group is particularly useful for introducing bromine atoms into polymers, which can enhance the material’s flame retardancy and stability .

Chemical Synthesis

This compound is also instrumental in chemical synthesis, where it can act as an intermediate in the production of more complex molecules. Its structure allows for further functionalization, making it a versatile starting point for synthesizing a wide range of organic compounds .

Chromatography

In chromatography, 4-(4-Bromophenyl)butan-2-amine can be used as a standard or reference compound due to its unique chemical properties. It can help in the calibration of equipment and in the development of new chromatographic methods .

Analytical Chemistry

Analytical chemists may employ 4-(4-Bromophenyl)butan-2-amine in method development for detecting and quantifying similar compounds. Its distinct spectral properties make it suitable for use in spectroscopic analysis .

Anticancer Research

There is potential for 4-(4-Bromophenyl)butan-2-amine derivatives to be used in anticancer research. For instance, thiazole derivatives of this compound have shown activity against certain cancer cell lines, indicating its role as a precursor in developing novel anticancer agents .

属性

IUPAC Name |

4-(4-bromophenyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOYLYCNCWKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)

![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)

![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)

![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)

![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)

![1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291003.png)

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)

![5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291015.png)

![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)